molecular formula C14H10ClFO2 B8713949 (3-Chloro-2-fluorophenyl)-(4-methoxyphenyl)-methanone CAS No. 680610-55-3

(3-Chloro-2-fluorophenyl)-(4-methoxyphenyl)-methanone

Cat. No. B8713949
Key on ui cas rn: 680610-55-3
M. Wt: 264.68 g/mol
InChI Key: NNHOXMZJYMPKEX-UHFFFAOYSA-N
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Patent
US07241791B2

Procedure details

Prepared according to Method A step B from 3-chloro-2-fluoro-N-methoxy-N-methylbenzamide (2.5 g, 11.5 mmol) and 4-methoxyphenylmagnesium bromide (25 mL, 0.5 M in THF) to give 0.3 g of the title compound as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
4-methoxyphenylmagnesium bromide
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:14])=[C:4]([CH:11]=[CH:12][CH:13]=1)[C:5](N(OC)C)=[O:6].[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([Mg]Br)=[CH:19][CH:18]=1>>[Cl:1][C:2]1[C:3]([F:14])=[C:4]([C:5]([C:20]2[CH:21]=[CH:22][C:17]([O:16][CH3:15])=[CH:18][CH:19]=2)=[O:6])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)N(C)OC)C=CC1)F
Step Two
Name
4-methoxyphenylmagnesium bromide
Quantity
25 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)C(=O)C1=CC=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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